An In-depth Technical Guide to 1-(3-Iodobenzoyl)piperidin-4-one: Properties and Applications
An In-depth Technical Guide to 1-(3-Iodobenzoyl)piperidin-4-one: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Iodobenzoyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidin-4-one core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The introduction of a 3-iodobenzoyl group to this scaffold offers a unique combination of structural features that can be exploited for the development of novel therapeutic agents and research tools.
Core Chemical Properties
Table 1: Predicted and Analogous Chemical Properties of 1-(3-Iodobenzoyl)piperidin-4-one
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₂H₁₂INO₂ | Calculated |
| Molecular Weight | 329.13 g/mol | Calculated |
| IUPAC Name | 1-(3-iodobenzoyl)piperidin-4-one | Standard Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Likely a solid at room temperature | Analogy with similar compounds |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility of similar organic compounds |
Synthesis and Experimental Protocols
The synthesis of 1-(3-Iodobenzoyl)piperidin-4-one can be achieved through the acylation of piperidin-4-one with 3-iodobenzoyl chloride. This is a standard and widely used method for the preparation of N-acylpiperidines.
General Synthesis Workflow
The logical workflow for the synthesis of 1-(3-Iodobenzoyl)piperidin-4-one is depicted below.
Caption: General workflow for the synthesis and characterization of 1-(3-Iodobenzoyl)piperidin-4-one.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of structurally similar N-benzoylpiperidine derivatives.
Materials:
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Piperidin-4-one hydrochloride
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3-Iodobenzoyl chloride
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Triethylamine (or another suitable base like potassium carbonate)
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Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography elution
Procedure:
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Preparation of Piperidin-4-one Free Base: To a stirred suspension of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C. Stir the mixture for 30 minutes at room temperature.
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Acylation: Cool the reaction mixture back to 0 °C and add a solution of 3-iodobenzoyl chloride (1 equivalent) in dichloromethane dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Iodobenzoyl)piperidin-4-one.
Potential Uses and Biological Significance
The piperidin-4-one moiety is a key structural feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-HIV properties.[1] The introduction of the 3-iodobenzoyl group provides a handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.
As a Chemical Intermediate
1-(3-Iodobenzoyl)piperidin-4-one serves as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality can be a site for various chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents at the 4-position of the piperidine ring. The iodine atom on the benzoyl group can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), enabling the construction of intricate molecular architectures.
Potential Biological Activities
While specific biological data for 1-(3-Iodobenzoyl)piperidin-4-one is not yet reported, its structural features suggest potential for various biological activities. For instance, derivatives of piperidin-4-one have been investigated for their antimicrobial and antifungal activities.[2] Furthermore, the iodobenzoyl moiety is present in various compounds with demonstrated biological effects. For example, radioiodinated benzamide derivatives have been developed as imaging agents for tumors.
Signaling Pathway Hypothesis
Given the known activities of piperidin-4-one derivatives, a logical starting point for investigating the biological effects of 1-(3-Iodobenzoyl)piperidin-4-one would be to screen it against various cellular targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. A hypothetical screening workflow is presented below.
Caption: Hypothetical workflow for the biological evaluation of 1-(3-Iodobenzoyl)piperidin-4-one.
Conclusion
1-(3-Iodobenzoyl)piperidin-4-one is a promising chemical entity with potential applications in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for diversification. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential as a lead compound for the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to begin their investigations into this intriguing molecule.
